3-[(Furan-2-yl)methyl]azetidine hydrochloride
Overview
Description
3-[(Furan-2-yl)methyl]azetidine hydrochloride is a chemical compound with the molecular formula C8H11NOClH It is characterized by the presence of an azetidine ring substituted with a furan-2-ylmethyl group
Mechanism of Action
Target of Action
The compound contains a furan ring and an azetidine ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Compounds containing furan rings have been found to possess various biological activities . Azetidine is a saturated heterocycle with a nitrogen atom and has been used in drug discovery due to its ability to mimic the peptide bond . The specific targets of “3-[(Furan-2-yl)methyl]azetidine hydrochloride” would depend on the specific functional groups present in the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Furan-2-yl)methyl]azetidine hydrochloride typically involves the alkylation of azetidine with a furan-2-ylmethyl halide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(Furan-2-yl)methyl]azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Azetidine amines.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
3-[(Furan-2-yl)methyl]azetidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of novel materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.
Furan derivatives: Compounds with the furan ring, such as furan-2-carboxylic acid and furfurylamine.
Uniqueness
3-[(Furan-2-yl)methyl]azetidine hydrochloride is unique due to the combination of the azetidine and furan rings in its structure. This dual functionality imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for diverse research applications .
Properties
IUPAC Name |
3-(furan-2-ylmethyl)azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-2-8(10-3-1)4-7-5-9-6-7;/h1-3,7,9H,4-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUZEDWXQYWDMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=CO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2044872-49-1 | |
Record name | 3-[(furan-2-yl)methyl]azetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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